molecular formula C5H3Br2ClO3 B133309 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone CAS No. 132059-52-0

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

Cat. No. B133309
M. Wt: 306.33 g/mol
InChI Key: QQUDLQFPDURWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, also known as MX or bromochloromethyl-5-hydroxy-2H-furanone, is a chemical compound . It has gained attention in the scientific community due to its potential risks to human health and the environment.


Synthesis Analysis

The synthesis of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone and its brominated analogues (BMX-1, BMX-2, and BMX-3) has been achieved using a simple procedure from a common precursor .


Molecular Structure Analysis

The molecular formula of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is C5H3Br2ClO3. Its average mass is 306.336 Da and its monoisotopic mass is 303.813721 Da .


Chemical Reactions Analysis

The analysis of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone and its brominated analogues in chlorine-treated water has been developed based on gas chromatography coupled to triple quadrupole tandem mass spectrometry .


Physical And Chemical Properties Analysis

The solubility of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone in water is slightly dependent on pH, contrary to octanol/water partition .

Scientific Research Applications

Synthesis and Environmental Relevance

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, also known as BMX-2, has been synthesized for environmental and mutagenic studies. Lloveras et al. (2000) describe its synthesis, highlighting its relevance as a brominated analogue of the environmental mutagen MX (Lloveras, Ramos, Molins, & Messeguer, 2000).

Genotoxicity

Chlorohydroxyfuranones (CHFs), including BMX-2, have shown genotoxic effects. A study by Le Curieux et al. (1999) found that CHFs like BMX-2 were mutagenic in disinfection by-products found in chlorine-treated drinking water, highlighting their genotoxicity in vitro assays (Le Curieux, Nesslany, Munter, Kronberg, & Marzin, 1999).

Derivatization and Analytical Methods

Nawrocki et al. (2001) explored the use of sec-butanol for derivatizing chlorinated hydroxyfuranones like BMX-2. This method aids in the analytical process, particularly in gas chromatography/mass spectrometry analysis (Nawrocki, Andrzejewski, & Jeleń, 2001).

Food and Flavor Chemistry

Slaughter (2007) discussed the occurrence of similar furanones in cooked foodstuffs, suggesting the potential relevance of BMX-2 in the food industry for flavor and aroma. This study highlights the importance of furanones in various food flavors, although the exact biosynthesis route is unknown (Slaughter, 2007).

Mutagenicity and Chemical Stability

Research by Lalonde et al. (1991) on the mutagenicity of furanone derivatives, including BMX-2, emphasizes their chemical properties and mutagenic potential. This study sheds light on the intricate relationship between chemical structure and mutagenic activity (Lalonde, Cook, Perakyla, & Dence, 1991).

Safety And Hazards

According to the safety data sheet, 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is toxic if swallowed and fatal in contact with skin. It may cause genetic defects and is suspected of causing cancer .

properties

IUPAC Name

4-chloro-3-(dibromomethyl)-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClO3/c6-3(7)1-2(8)5(10)11-4(1)9/h3-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUDLQFPDURWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=C(C(=O)O1)Cl)C(Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021532
Record name 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

CAS RN

132059-52-0
Record name 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132059-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-4-(DIBROMOMETHYL)-5-HYDROXY-2(5H)-FURANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6900TGF09C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
Reactant of Route 2
3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
Reactant of Route 3
3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
Reactant of Route 4
3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
Reactant of Route 5
3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
Reactant of Route 6
3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

Citations

For This Compound
41
Citations
RT LaLonde, L Bu, A Henwood… - Chemical research in …, 1997 - ACS Publications
The versatility of 4-(hydroxymethyl)-2(5H)-furanone as a starting point for the synthesis of several bromine and mixed halogen analogues of the potent water mutagen 3-chloro-4-(…
Number of citations: 54 pubs.acs.org
C Planas, F Ventura, J Caixach, J Martín, MR Boleda… - Talanta, 2015 - Elsevier
A simple, selective and sensitive method for the analysis of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its brominated analogues (BMXs) in …
Number of citations: 6 www.sciencedirect.com
N Suzuki, J Nakanishi - Chemosphere, 1995 - Elsevier
Several chlorinated drinking water samples were analyzed for the concentrations of a strong mutagen MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) and its brominated …
Number of citations: 53 www.sciencedirect.com
M Lloveras, I Ramos, E Molins, A Messeguer - Tetrahedron, 2000 - Elsevier
The synthesis of three brominated analogues of the environmental mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), namely, 3-chloro-4-(bromochloromethyl)-5-…
Number of citations: 13 www.sciencedirect.com
L Bu - 1994 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 6 search.proquest.com
GD Onstad, HS Weinberg - Analytica chimica acta, 2005 - Elsevier
A refined method for the sub-nanomolar analysis of 13 halogenated furanones in chlorinated drinking water is proposed which uses liquid–liquid extraction, methylation where …
Number of citations: 25 www.sciencedirect.com
KW Lumbard, NS Nixon… - Synthetic communications, 2003 - Taylor & Francis
Three brominated analogues of the highly mutagenic drinking water micropollutant 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) have been synthesized from MX by …
Number of citations: 3 www.tandfonline.com
YT Woo, D Lai, JL McLain… - Environmental Health …, 2002 - ehp.niehs.nih.gov
Disinfection by-products (DBPs) are formed when disinfectants such as chlorine, chloramine, and ozone react with organic and inorganic matter in water. The observations that some …
Number of citations: 303 ehp.niehs.nih.gov
LP Rascon Padilla - 2015 - digital.lib.washington.edu
Halogenated furanones are chlorine disinfection by-products (DBPs) that have been shown to be direct acting mutagens and are considered potential human carcinogens. These high …
Number of citations: 0 digital.lib.washington.edu
SD Richardson - TrAC Trends in Analytical Chemistry, 2003 - Elsevier
Although drinking-water disinfection by-products (DBPs) have been studied for the last 30 years, significant, new concerns have arisen. These concerns include adverse reproductive …
Number of citations: 026 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.